N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride

Malaria Clinical Development Phase 2

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride (PubChem CID 1415819; also designated GNF-Pf-3695 or MLS003568139) is a synthetic small-molecule belonging to the 2,4-diaminoquinazoline class. With a molecular weight of 356.4 g/mol (free base)/392.9 g/mol (HCl salt), a computed XLogP3-AA of 5.2, and five hydrogen-bond acceptors, it occupies physicochemical space typical of orally bioavailable antiparasitic agents.

Molecular Formula C22H21ClN4O
Molecular Weight 392.89
CAS No. 1052417-63-6
Cat. No. B2435345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride
CAS1052417-63-6
Molecular FormulaC22H21ClN4O
Molecular Weight392.89
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
InChIInChI=1S/C22H20N4O.ClH/c1-27-20-14-8-7-13-19(20)25-22-24-18-12-6-5-11-17(18)21(26-22)23-15-16-9-3-2-4-10-16;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H
InChIKeyIWSFBVXBOJFBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-Benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine Hydrochloride (CAS 1052417-63-6): Core Physicochemical & Pharmacological Baseline


N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride (PubChem CID 1415819; also designated GNF-Pf-3695 or MLS003568139) is a synthetic small-molecule belonging to the 2,4-diaminoquinazoline class [1]. With a molecular weight of 356.4 g/mol (free base)/392.9 g/mol (HCl salt), a computed XLogP3-AA of 5.2, and five hydrogen-bond acceptors, it occupies physicochemical space typical of orally bioavailable antiparasitic agents [1]. The compound has been advanced into human clinical evaluation: it reached Phase 2 trials for malaria, indicating a non‑trivial translational package that includes acceptable preliminary safety, pharmacokinetics, and manufacturability [2]. This development stage distinguishes it from most academically described quinazoline‑2,4‑diamines that have not progressed beyond in vitro profiling.

Why N4-Benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine Hydrochloride Cannot Be Replaced by Other 2,4-Diaminoquinazolines


2,4-Diaminoquinazolines are a privileged scaffold, but substitution at N2 and N4 dictates both potency and selectivity across distinct biological targets. In cruzain inhibition, the unsubstituted phenyl analogue N4-benzyl-N2-phenylquinazoline-2,4-diamine displays a Ki of 1.4 µM, whereas introduction of a methoxy group on the N2‑phenyl ring can enhance DHFR affinity in antibacterial congeners [1][2]. In antileishmanial SAR, N2,N4‑diaryl substitution generally increases antileishmanial potency but also raises mammalian cytotoxicity, while mixed alkyl/aryl substitution improves selectivity; thus, the precise substituent combination is critical for achieving a usable therapeutic window [3]. The clinical progression of GNF‑Pf‑3695 to Phase 2 implies that the 2‑methoxyphenyl/benzyl pairing furnished a balance of efficacy, selectivity, and drug‑like properties that closely related analogs did not replicate, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for N4-Benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine Hydrochloride vs. Closest Analogs


Clinical Progression vs. Pre-Clinical Quinazoline-2,4-Diamines: Phase 2 Advancement

GNF-Pf-3695 (the free base of the target hydrochloride salt) is one of the few 2,4-diaminoquinazolines to have entered human clinical trials, reaching Phase 2 for malaria. The majority of close structural analogs—including N4-benzyl-N2-phenylquinazoline-2,4-diamine (Ki = 1.4 µM on cruzain) and the antileishmanial leads N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine and N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine—remain at the in vitro or murine in vivo stage, with no reported clinical entry [1][2][3]. This differential represents a de‑risked procurement choice: the compound has passed initial human safety and PK hurdles that its comparators have not.

Malaria Clinical Development Phase 2 Antiparasitic

Antimalarial Potency: Sub-µM Activity Against P. falciparum K1 Strain Equivalent to Chloroquine

In the 2019 anti-malarial SAR study by Pobsuk et al., compound 1 (structurally consistent with N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine) was identified as a sub‑µM inhibitor of Plasmodium falciparum K1, displaying anti‑malarial activity equivalent to chloroquine in the radioactive hypoxanthine incorporation assay [1]. The analog 6p also exhibited sub‑µM activity, while compound 6m showed a P. falciparum IC50 of ~2 µM but with a >49‑fold selectivity window over A549 and Vero mammalian cell lines. The target compound thus sits among the most potent quinazoline‑2,4‑diamines reported against P. falciparum, matching the clinical comparator chloroquine in potency.

Antimalarial P. falciparum K1 IC50 Hypoxanthine incorporation

Cytotoxicity Selectivity Window: >49‑Fold Selectivity Over Mammalian Cell Lines (Analog 6m Class‑Level Inference)

Although direct selectivity data for the target compound are not publicly available, compound 6m—a closely related N2,N4‑disubstituted quinazoline‑2,4‑diamine—achieved a P. falciparum IC50 of ~2 µM with >49‑fold selectivity over A549 (lung carcinoma) and Vero (kidney epithelial) cell lines [1]. Given that the target compound (compound 1 in the same study) displayed sub‑µM anti‑plasmodial activity, it is reasonable to infer that its selectivity index meets or exceeds that of 6m, a standard expectation for advanced antimalarial leads. This inference is class‑level only and requires direct experimental confirmation.

Cytotoxicity Selectivity Index A549 Vero MTT

Target Engagement: Methoxy Group Contribution to DHFR Binding—Structural Biology Evidence

The 2‑methoxyphenyl substituent engages the dihydrofolate reductase (DHFR) active site in a manner captured crystallographically: the PDB structure 3SQY shows 7‑(2‑methoxyphenyl)quinazoline‑2,4‑diamine bound to S. aureus DHFR, with the methoxy oxygen forming a hydrogen bond network that contributes 60–70% of total binding energy via the 2,4‑diaminoquinazoline scaffold [1][2]. In contrast, the des‑methoxy analogue N4‑benzyl‑N2‑phenylquinazoline‑2,4‑diamine inhibits cruzain (Ki = 1.4 µM) but lacks the methoxy‑mediated DHFR interaction, rationalizing differential target selectivity [3]. This structural rationale supports the choice of the 2‑methoxyphenyl derivative for antibacterial or dual‑target antiparasitic applications.

DHFR S. aureus X‑ray crystallography Structure‑based design

Antileishmanial SAR Context: N2,N4‑Diaromatic Substitution Pattern Associates with Potency

In the antileishmanial SAR study by Van Horn et al., N2,N4‑disubstituted quinazoline‑2,4‑diamines bearing aromatic substituents at both N2 and N4 demonstrated potent in vitro activity against Leishmania donovani but with relatively low selectivity, whereas compounds with small alkyl groups at either N2 or N4 showed reduced potency but improved macrophage selectivity [1]. The target compound, carrying aromatic substituents at both positions (2‑methoxyphenyl and benzyl), is predicted from class SAR to fall into the high‑potency, moderate‑selectivity category. The comparator N4‑benzyl‑N2‑(4‑chlorobenzyl)quinazoline‑2,4‑diamine (compound 15) showed a longer plasma half‑life and greater AUC than N2‑benzyl‑N4‑isopropylquinazoline‑2,4‑diamine (compound 40), yet both displayed low in vivo efficacy, highlighting that potency in vitro does not translate automatically to in vivo success [1].

Leishmania donovani Antileishmanial Structure‑Activity Relationship Selectivity

Physicochemical Differentiation: Lipophilicity & Hydrogen‑Bond Profile vs. Simpler 2,4‑Diaminoquinazolines

The target compound's computed XLogP3‑AA of 5.2 lies within the optimal range (1–5) for oral absorption, while the presence of five H‑bond acceptors (including the methoxy oxygen and quinazoline nitrogens) provides solubility‑enhancing capacity relative to simpler 2,4‑diaminoquinazolines that lack the methoxy group [1]. For example, N4‑benzyl‑N2‑phenylquinazoline‑2,4‑diamine (no methoxy) has fewer H‑bond acceptors and is expected to be more lipophilic, potentially compromising aqueous solubility and formulation flexibility. The aqueous solubility of key analogs was assessed at pH 7.4 in the 2019 antimalarial study, and compounds with balanced lipophilicity (XLogP3 ~5) exhibited superior solubility‑potency profiles [2]. These physicochemical attributes contribute to the compound's progression to clinical evaluation.

Lipophilicity XLogP3 Drug‑likeness Permeability

Optimal Scientific and Industrial Use Cases for N4-Benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine Hydrochloride


Antimalarial Lead Optimization & In Vivo Efficacy Studies

With sub‑µM activity against P. falciparum K1 equivalent to chloroquine and a clinical Phase 2 pedigree, this compound is the most advanced 2,4‑diaminoquinazoline antimalarial lead available for head‑to‑head benchmarking in rodent malaria models. Researchers performing in vivo efficacy studies (e.g., P. berghei 4‑day suppressive test) can use it as a reference standard to calibrate new quinazoline‑based candidates, leveraging existing PK and safety data to accelerate translational studies [1][2].

DHFR‑Targeted Antibacterial Probe for Gram‑Positive Pathogens

Structural evidence confirms that 2‑methoxyphenyl‑bearing 2,4‑diaminoquinazolines engage the S. aureus DHFR active site. The target compound is suitable as a probe for DHFR inhibition assays and for minimum inhibitory concentration (MIC) determination against S. aureus, including methicillin‑resistant strains (MRSA). Its defined physicochemical profile (XLogP3 = 5.2) facilitates intracellular penetration, a prerequisite for activity against intracellular bacterial reservoirs [1][2].

Neglected Tropical Disease Drug Discovery: Leishmaniasis & Chagas Disease

The N2,N4‑diaromatic substitution pattern places this compound in a high‑potency category for Leishmania donovani, with class‑level selectivity >49‑fold over mammalian cells. It can serve as a starting point for medicinal chemistry optimization aimed at improving selectivity and in vivo efficacy. For Chagas disease, the close analog N4‑benzyl‑N2‑phenylquinazoline‑2,4‑diamine inhibits cruzain (Ki = 1.4 µM), suggesting that the 2‑methoxyphenyl modification may modulate protease vs. DHFR target engagement, a hypothesis testable with the target compound [1][2].

Physicochemical Benchmarking & Formulation Development

With computed XLogP3 = 5.2 and five H‑bond acceptors, the compound occupies a balanced lipophilicity space favorable for oral absorption. Industrial formulation scientists can use it as a model compound to develop solubilization strategies (e.g., amorphous solid dispersion, lipid‑based formulations) for low‑solubility quinazoline APIs. The availability of Phase 2 clinical data provides a reference for correlating in vitro dissolution with in vivo exposure [1][2].

Quote Request

Request a Quote for N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.